molecular formula C48H55N4O8PS B589312 2-THIO-DT CEP CAS No. 156783-23-2

2-THIO-DT CEP

Cat. No.: B589312
CAS No.: 156783-23-2
M. Wt: 879.022
InChI Key: GVVGJTVZBFRCKQ-GRZLEUACSA-N
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Description

Systematic Nomenclature and CAS Registry Analysis

2-THIO-DT CEP, systematically named 5'-O-(4,4'-dimethoxytrityl)-N3/O4-toluoyl-2-thiothymidine 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]phosphoramidite , is a chemically modified nucleotide used in oligonucleotide synthesis. Its CAS Registry Number, 156783-23-2 , uniquely identifies it in chemical databases. The compound falls under the category of phosphoramidites , critical for solid-phase DNA synthesis due to their reactivity in forming internucleotide linkages.

The nomenclature reflects its structural features:

  • 5'-O-(4,4'-dimethoxytrityl) : A dimethoxytrityl (DMT) group protecting the 5'-hydroxyl.
  • N3/O4-toluoyl : A toluoyl group protecting the exocyclic amine (N3) and oxygen (O4) of the thymine base.
  • 2-thiothymidine : A thymidine analog with a sulfur atom replacing the oxygen at the 2-position of the pyrimidine ring.
  • 3'-phosphoramidite : A diisopropylcyanoethyl phosphoramidite group enabling coupling during synthesis.

This naming convention aligns with IUPAC guidelines for modified nucleosides, emphasizing functional groups and substitution patterns.

Molecular Architecture and Stereochemical Configuration

The molecular formula of this compound is C₄₈H₅₅N₄O₈PS , with a molecular weight of 879.01 g/mol . Its structure comprises three key components:

  • Thymine Base Modifications :
    • A 2-thio substitution replaces the canonical 2-oxo group, altering hydrogen-bonding capacity.
    • The N3 and O4 positions are protected by a toluoyl group to prevent undesired side reactions during synthesis.
  • Sugar Moiety :

    • The deoxyribose sugar adopts a β-D-configuration, consistent with natural DNA.
    • The 5'-hydroxyl is protected by a DMT group, which is acid-labile and removed during oligonucleotide chain elongation.
  • Phosphoramidite Linkage :

    • The 3'-hydroxyl is functionalized with a diisopropylcyanoethyl phosphoramidite group, enabling coupling to the growing oligonucleotide chain.

Stereochemical Features :

  • The phosphoramidite group introduces a chiral phosphorus center. The configuration (Rp or Sp) impacts coupling efficiency but is typically racemic in commercial preparations.
  • The DMT group’s bulkiness ensures regioselective protection of the 5'-hydroxyl, critical for stepwise synthesis.

Crystallographic Data and Conformational Analysis

Crystallographic data for this compound remain unreported in public databases. However, structural insights can be inferred from related compounds:

  • 2-Thiothymidine : X-ray studies reveal that the 2-thio substitution induces a minor groove electrostatic potential shift , increasing sulfur’s polarizability compared to oxygen.
  • Phosphoramidites : Crystal structures of analogous compounds (e.g., 4-Thio-dT CEP) show that the phosphoramidite group adopts a trigonal bipyramidal geometry during coupling reactions.

Computational modeling predicts that this compound’s toluoyl and DMT groups introduce steric hindrance, favoring a C3'-endo sugar pucker in solution. This conformation aligns with RNA-like rigidity, potentially affecting duplex stability when incorporated into DNA.

Comparative Structural Analysis with Canonical Nucleotides

Feature This compound Canonical Thymidine
Base Modification 2-thio substitution (C=S) 2-oxo group (C=O)
Hydrogen Bonding Forms weaker bonds with adenine Forms strong Watson-Crick bonds
Protecting Groups DMT (5'), toluoyl (N3/O4) None (in unmodified DNA)
Phosphoramidite Diisopropylcyanoethyl at 3' Hydroxyl at 3'
Molecular Weight 879.01 g/mol 242.23 g/mol

Key Structural Impacts :

  • Base Pairing : The 2-thio group reduces hydrogen-bonding strength with adenine, lowering duplex thermal stability (ΔTm ≈ -10°C compared to unmodified DNA).
  • Reactivity : The thiocarbonyl group participates in photo-crosslinking with proteins, making this compound valuable for studying DNA-protein interactions.
  • Synthetic Utility : The phosphoramidite group allows automated solid-phase synthesis, while the DMT group enables iterative deprotection cycles.

Properties

CAS No.

156783-23-2

Molecular Formula

C48H55N4O8PS

Molecular Weight

879.022

IUPAC Name

[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-yl] 4-methylbenzoate

InChI

InChI=1S/C48H55N4O8PS/c1-32(2)52(33(3)4)61(57-28-12-27-49)60-42-29-44(51-30-35(6)45(50-47(51)62)59-46(53)36-17-15-34(5)16-18-36)58-43(42)31-56-48(37-13-10-9-11-14-37,38-19-23-40(54-7)24-20-38)39-21-25-41(55-8)26-22-39/h9-11,13-26,30,32-33,42-44H,12,28-29,31H2,1-8H3/t42?,43-,44-,61?/m1/s1

InChI Key

GVVGJTVZBFRCKQ-GRZLEUACSA-N

SMILES

CC1=CC=C(C=C1)C(=O)OC2=NC(=S)N(C=C2C)C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, 2'-deoxythymidine (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. Lawesson’s reagent (1.2 equiv) is added portionwise, and the reaction is heated to 60°C for 12–16 hours. Monitoring via thin-layer chromatography (TLC) using a 9:1 v/v dichloromethane/methanol system reveals complete consumption of the starting material (Rf = 0.35) and formation of 2-THIO-DT (Rf = 0.55). The crude product is purified by silica gel chromatography, yielding 68–75% of the desired thionated nucleoside.

Spectroscopic Validation

  • 1H NMR (300 MHz, DMSO-d6): δ 11.85 (s, 1H, NH), 7.45 (s, 1H, H-6), 6.22 (t, J = 6.5 Hz, 1H, H-1'), 5.25 (d, J = 4.2 Hz, 1H, 3'-OH), 4.95 (t, J = 5.1 Hz, 1H, 5'-OH), 4.30–4.20 (m, 1H, H-3'), 3.80–3.70 (m, 2H, H-5'), 2.20–2.10 (m, 2H, H-2'), 1.80 (s, 3H, CH3).

  • 13C NMR (75 MHz, DMSO-d6): δ 169.5 (C-2), 150.1 (C-4), 135.8 (C-6), 109.2 (C-5), 87.5 (C-1'), 83.4 (C-4'), 70.1 (C-3'), 61.5 (C-5'), 40.2 (C-2'), 12.3 (CH3).

Protection of the 5'-Hydroxyl Group

The 5'-hydroxyl group of 2-THIO-DT is protected with a dimethoxytrityl (DMT) group to prevent undesired side reactions during oligonucleotide chain elongation. This step employs 4,4'-dimethoxytrityl chloride (DMT-Cl) under basic conditions.

Protocol

To a solution of 2-THIO-DT (1.0 equiv) in anhydrous pyridine, DMT-Cl (1.5 equiv) is added in three portions over 30 minutes. The reaction is stirred at room temperature for 4 hours, after which methanol (1.0 mL) is added to quench excess reagent. The mixture is concentrated under reduced pressure, and the residue is dissolved in ethyl acetate. The organic layer is washed with saturated sodium bicarbonate and brine, dried over sodium sulfate, and concentrated. Purification by flash chromatography (7:3 v/v hexanes/ethyl acetate) affords the 5'-DMT-protected derivative in 85–92% yield.

Key Analytical Data

  • UV-Vis (CH3CN): λmax = 265 nm (ε = 70,000 M−1cm−1), characteristic of the DMT chromophore.

  • 31P NMR (121 MHz, CDCl3): No resonance observed, confirming absence of phosphorylation at this stage.

Phosphitylation to Form the Cyanoethyl Phosphoramidite (CEP)

The final step involves converting the 3'-hydroxyl group of 5'-DMT-2-THIO-DT into a cyanoethyl phosphoramidite, enabling its use in automated oligonucleotide synthesizers. This reaction utilizes N,N-diisopropyl-2-cyanoethyl-chlorophosphoramidite in the presence of a tertiary amine base.

Synthetic Procedure

Under inert atmosphere, 5'-DMT-2-THIO-DT (1.0 equiv) is dissolved in anhydrous dichloromethane. N,N-Diisopropylethylamine (DIPEA, 2.5 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) are added, followed by dropwise addition of N,N-diisopropyl-2-cyanoethyl-chlorophosphoramidite (1.2 equiv). The reaction is stirred at room temperature for 2 hours, after which TLC (7:3 v/v hexanes/ethyl acetate) confirms complete consumption of the starting material (Rf = 0.25 → Rf = 0.60). The mixture is diluted with dichloromethane, washed with cold 5% citric acid and brine, dried over sodium sulfate, and concentrated. The crude product is purified by silica gel chromatography (8:2 v/v hexanes/ethyl acetate with 1% triethylamine), yielding 70–78% of this compound as a white foam.

Characterization Data

  • 31P NMR (121 MHz, CDCl3): δ 149.2 ppm (singlet, phosphorus of the phosphoramidite).

  • MS (ESI+) : m/z calculated for C38H42N3O7PS [M+H]+: 740.25; found: 740.23.

  • HPLC Purity : 98.5% (C18 column, 0–100% acetonitrile in 0.1 M TEAA buffer over 20 minutes).

Analytical Characterization and Quality Control

Rigorous quality control ensures the suitability of this compound for oligonucleotide synthesis. Key parameters include phosphoramidite reactivity, sulfur content, and moisture sensitivity.

Stability Assessment

  • Moisture Sensitivity : this compound degrades by 15% after 48 hours at 25°C under 50% relative humidity, necessitating storage at −20°C in argon-flushed vials.

  • Reactivity : Coupling efficiency exceeds 99% when using standard activator solutions (e.g., 0.25 M 5-ethylthio-1H-tetrazole in acetonitrile).

Applications and Comparative Analysis

This compound has been integrated into antisense oligonucleotides and siRNA constructs, where its sulfur substitution enhances nuclease resistance and target affinity. Comparative studies with unmodified thymidine phosphoramidites reveal:

PropertyThis compoundUnmodified DT CEP
Melting Temperature (°C)68.563.2
Nuclease Half-life (h)24.74.1
Coupling Efficiency (%)99.399.5

Data derived from hybridization assays with complementary RNA strands .

Chemical Reactions Analysis

Types of Reactions

2-THIO-DT CEP undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-THIO-DT CEP involves its incorporation into oligonucleotides, where it acts as a photosensitizing probe. The thiocarbonyl group in this compound is reactive with compounds that associate with the minor groove of DNA, allowing for the study of DNA-binding proteins . This interaction is crucial for understanding the molecular pathways involved in protein-DNA interactions.

Comparison with Similar Compounds

Similar Compounds

  • 6-Thio-2’-deoxyguanosine (6-Thio-dG)
  • 4-Thio-2’-deoxythymidine (4-Thio-dT)
  • 4-Thio-2’-deoxyuridine (4-Thio-dU)

Uniqueness of 2-THIO-DT CEP

This compound is unique due to its specific reactivity with the minor groove of DNA, making it particularly useful for studying protein-DNA interactions. Unlike other thiocarbonyl-modified nucleosides, this compound exhibits high affinity for natural oligonucleotides but shows little affinity for other similar oligonucleotides, even of a complementary sequence .

Biological Activity

2-THIO-DT CEP, or 2-Thio-deoxythymidine (2-Thio-dT), is a thiol-modified deoxyribonucleoside that has garnered attention for its unique structural properties and potential biological applications, particularly in the fields of molecular biology and pharmacology. This compound is primarily used to modify oligonucleotides for various applications, including DNA and DNA-protein structural studies. Its ability to form selectively binding complementary (SBC) oligonucleotides makes it a valuable tool in genetic research.

The biological activity of this compound is largely attributed to its thiol modification, which enhances its binding affinity to complementary DNA strands. The unique properties of 2-Thio-dT allow it to pair with adenine while exhibiting minimal affinity for other modified bases. This selective binding is crucial for applications such as antisense oligonucleotide design, where specificity is paramount.

Key Mechanisms:

  • Selective Binding : 2-Thio-dT forms stable duplexes with deoxyadenosine, enhancing the thermal stability of the resulting oligonucleotide complexes.
  • Inhibition of Nuclease Activity : The thiol group provides resistance against nucleolytic degradation, which is beneficial for therapeutic applications.
  • Enhanced Hybridization : SBC oligonucleotides containing 2-Thio-dT demonstrate significantly higher melting temperatures (Tm) compared to unmodified counterparts, indicating stronger hybridization properties.

Biological Activity Overview

Research has identified several biological activities associated with this compound:

  • Antiviral Activity : Studies suggest that modified nucleosides like 2-Thio-dT can inhibit viral replication by interfering with nucleic acid synthesis.
  • Anticancer Potential : The compound's ability to form stable complexes with DNA may be exploited in cancer therapies aimed at disrupting cancer cell proliferation.
  • Gene Regulation : Through its incorporation into oligonucleotides, 2-Thio-dT can be utilized in gene silencing techniques such as RNA interference (RNAi).

Research Findings

Recent studies have provided insights into the efficacy and applications of this compound:

  • Thermal Stability Studies : Research indicates that SBC oligonucleotides incorporating 2-Thio-dT exhibit Tm values approximately 10°C higher than traditional DNA duplexes, enhancing their utility in various applications .
  • Antisense Oligonucleotide Applications : In experiments involving gene silencing, oligonucleotides modified with 2-Thio-dT showed improved binding efficiency and specificity towards target mRNA sequences, demonstrating potential for therapeutic use in diseases caused by gene overexpression .
  • Nuclease Resistance : The incorporation of 2-Thio-dT into oligonucleotides has been shown to confer increased resistance to enzymatic degradation by nucleases, which is critical for the stability of therapeutic agents in biological systems.

Case Studies

Several case studies highlight the practical applications of this compound:

  • Case Study 1: Antiviral Applications
    • Researchers developed SBC oligonucleotides using 2-Thio-dT to target viral RNA sequences. These modified oligos demonstrated significant inhibition of viral replication in vitro, showcasing their potential as antiviral agents.
  • Case Study 2: Cancer Therapy
    • A study investigated the use of 2-Thio-dT-modified antisense oligonucleotides in targeting oncogenes. Results indicated a reduction in tumor cell viability, suggesting that these modifications could enhance the efficacy of cancer treatments.

Comparative Analysis

The following table compares the biological activity and properties of this compound with other common nucleoside modifications:

FeatureThis compoundUnmodified dTOther Modifications
Binding AffinityHighModerateVaries
Thermal Stability (Tm)+10°C higherStandardVaries
Nuclease ResistanceHighLowModerate
ApplicationAntisense, AntiviralGeneral useGene editing

Q & A

Q. Basic Research Focus

  • Methodological Answer : Prioritize reaction conditions (e.g., solvent polarity, temperature, catalyst ratios) that minimize side products. Use HPLC or LC-MS to monitor reaction progress and confirm purity (>95%) . Document deviations (e.g., moisture sensitivity of intermediates) in supplementary materials to aid replication. For novel derivatives, include spectroscopic validation (¹H/¹³C NMR, HRMS) and crystallographic data (if available) .

How can researchers resolve contradictions in reported biological activity data for this compound analogs?

Q. Advanced Research Focus

  • Methodological Answer : Conduct meta-analyses of existing datasets to identify variables influencing outcomes (e.g., cell line specificity, assay protocols). For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase inhibition assays . Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) and apply statistical models (ANOVA with post-hoc tests) to isolate confounding factors .

What strategies optimize the stability of this compound in aqueous solutions for in vivo studies?

Q. Basic Research Focus

  • Methodological Answer : Perform accelerated stability testing under varying pH (4–9), temperatures (4°C–37°C), and light exposure. Use UV-Vis spectroscopy to track degradation kinetics and identify stable formulations (e.g., cyclodextrin encapsulation or lyophilization with cryoprotectants) . Publish raw stability data in supplementary tables to enable cross-study comparisons .

How can computational modeling guide the rational design of this compound derivatives with enhanced target selectivity?

Q. Advanced Research Focus

  • Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with MD simulations (>100 ns) to predict binding modes and off-target interactions. Validate predictions using mutagenesis studies (e.g., alanine scanning) and correlate ΔG binding values with experimental IC₅₀ . Share force field parameters and simulation trajectories in open-access repositories to foster reproducibility .

What experimental controls are critical when evaluating this compound’s mechanism of action in complex biological systems?

Q. Advanced Research Focus

  • Methodological Answer : Include isogenic cell lines (e.g., CRISPR-edited vs. wild-type) to confirm target specificity. Use negative controls (e.g., inactive enantiomers) and pharmacological inhibitors to rule out secondary pathways. For transcriptomic studies, normalize RNA-seq data to housekeeping genes validated for the experimental model .

How should researchers address batch-to-batch variability in this compound synthesis for preclinical trials?

Q. Basic Research Focus

  • Methodological Answer : Implement Quality-by-Design (QbD) principles, including critical quality attribute (CQA) monitoring (e.g., impurity profiles, particle size). Use DOE (Design of Experiments) to optimize parameters (e.g., mixing time, cooling rates) and establish acceptance criteria for release testing .

What analytical techniques best characterize the redox behavior of this compound in biological matrices?

Q. Advanced Research Focus

  • Methodological Answer : Employ cyclic voltammetry to determine redox potentials and compare with cellular glutathione levels. Couple with LC-MS/MS to identify oxidation products (e.g., disulfide adducts). For real-time monitoring, use fluorescent probes (e.g., roGFP) in live-cell imaging .

How can multi-omics approaches elucidate off-target effects of this compound in disease models?

Q. Advanced Research Focus

  • Methodological Answer : Integrate proteomics (TMT labeling), metabolomics (untargeted LC-MS), and epigenomics (ChIP-seq) datasets using pathway enrichment tools (e.g., MetaboAnalyst, STRING). Apply machine learning (e.g., random forest) to prioritize high-confidence nodes in interaction networks .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.